molecular formula C12H16N2S2 B1222970 6-Amino-2-n-pentylthiobenzothiazole CAS No. 73844-29-8

6-Amino-2-n-pentylthiobenzothiazole

Cat. No.: B1222970
CAS No.: 73844-29-8
M. Wt: 252.4 g/mol
InChI Key: LOMPLISLGNPRKZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 6-Amino-2-n-pentylthiobenzothiazole (APB) is the enzyme sterol 4-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a major component of fungal cell membranes .

Mode of Action

APB interacts with its target, sterol 4-demethylase, and inhibits its function . This inhibition results in a blockage of the ergosterol biosynthesis pathway at the level of 4-demethylation of 4,4-dimethylzymosterol . There is also evidence of partial inhibition of lanosterol 14-dimethylation and squalene epoxidation .

Biochemical Pathways

The inhibition of sterol 4-demethylase by APB affects the ergosterol biosynthesis pathway . This leads to a marked inhibition of acetate incorporation in 4-desmethylsterols, with a significant portion of the radiolabel being incorporated in 4,4-dimethylsterols, lanosterol, and 4,4-dimethylzymosterol . The blockage of this pathway results in the accumulation of 4,4-dimethylzymosterol and depletion of both its immediate product, zymosterol, as well as ergosterol .

Result of Action

The inhibition of ergosterol biosynthesis by APB results in a marked decrease in the growth of certain fungal strains, such as Candida albicans . This is accompanied by a significant decrease in the formation of germ tubes and hyphae, key virulence properties in these fungi .

Action Environment

It’s worth noting that the effectiveness of apb, like many other antifungal agents, can be influenced by factors such as the presence of other compounds, the ph of the environment, and the temperature .

Biochemical Analysis

Biochemical Properties

6-Amino-2-n-pentylthiobenzothiazole plays a significant role in biochemical reactions, particularly in inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes . It interacts with enzymes such as sterol 4-demethylase, leading to the accumulation of methylated sterol precursors like ergosta-5,7-dienol and squalene . These interactions disrupt the normal sterol biosynthesis pathway, thereby exerting its antifungal effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In fungal cells, it inhibits the transformation from yeast to mycelial form, which is essential for pathogenicity . This compound also affects cell signaling pathways and gene expression related to sterol biosynthesis, leading to altered cellular metabolism and reduced growth rates . In Candida albicans, it has been observed to reduce hyphae formation in a concentration-dependent manner .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to sterol 4-demethylase, an enzyme involved in the demethylation step of ergosterol biosynthesis . This binding inhibits the enzyme’s activity, leading to the accumulation of intermediate sterols and a decrease in ergosterol levels . Additionally, it does not significantly affect the composition and rate of fatty acid biosynthesis, indicating a specific action on sterol metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound remains stable and effective in inhibiting fungal growth over extended periods In in vitro studies, it has shown consistent antifungal activity without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits fungal growth without causing adverse effects . At higher doses, it may exhibit toxic effects, including potential damage to host tissues . The threshold for toxicity and the therapeutic window need to be carefully determined to optimize its use in clinical settings.

Metabolic Pathways

This compound is involved in the metabolic pathway of sterol biosynthesis. It specifically inhibits the demethylation step at C-4, leading to the accumulation of 4-methyl sterols such as lanosterol and 4,4-dimethylzymosterol . This inhibition forces the biosynthesis pathway into a blind end, preventing the formation of ergosterol and disrupting fungal cell membrane integrity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion . It accumulates in the fungal cell membrane, where it exerts its inhibitory effects on sterol biosynthesis . The compound’s distribution is influenced by its lipophilic nature, allowing it to integrate into lipid-rich environments such as cell membranes .

Subcellular Localization

The subcellular localization of this compound is predominantly within the endoplasmic reticulum, where sterol biosynthesis occurs . It targets the sterol 4-demethylase enzyme, which is localized in the endoplasmic reticulum membrane . This specific localization is crucial for its inhibitory action on ergosterol biosynthesis and its overall antifungal activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-n-pentylthiobenzothiazole typically involves the alkenylation of the potassium salt of 6-amino-2-mercaptobenzothiazole with alkenyl bromides . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-n-pentylthiobenzothiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

6-Amino-2-n-pentylthiobenzothiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

2-pentylsulfanyl-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S2/c1-2-3-4-7-15-12-14-10-6-5-9(13)8-11(10)16-12/h5-6,8H,2-4,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMPLISLGNPRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=NC2=C(S1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90224415
Record name 6-Amino-2-n-pentylthiobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73844-29-8
Record name 6-Amino-2-n-pentylthiobenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073844298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-2-n-pentylthiobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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